N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-methylbenzene-1-sulfonamide
Description
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-methylbenzene-1-sulfonamide is a pyridazine derivative featuring a sulfonamide group and an azepane substituent. Its structure comprises:
- A pyridazine core substituted at position 3 with a phenyl group.
- A 4-methylbenzenesulfonamide moiety attached to the phenyl ring.
- An azepane (7-membered cyclic amine) at position 6 of the pyridazine.
Properties
IUPAC Name |
N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c1-18-6-12-21(13-7-18)30(28,29)26-20-10-8-19(9-11-20)22-14-15-23(25-24-22)27-16-4-2-3-5-17-27/h6-15,26H,2-5,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGIYHWKRFOKLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyridazine ring, followed by the introduction of the azepane moiety. The final steps involve the sulfonation of the benzene ring and the coupling of the pyridazine derivative with the sulfonamide group. Common reagents used in these reactions include pyridazine, azepane, and sulfonyl chlorides under controlled conditions of temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its structural features make it a candidate for studying enzyme inhibition and protein interactions, providing insights into biological processes.
Medicine: The sulfonamide group is known for its antibacterial properties, making this compound a potential lead for developing new antibiotics or other therapeutic agents.
Industry: The compound’s unique properties can be exploited in the development of specialty chemicals and advanced materials for various industrial applications.
Mechanism of Action
The mechanism of action of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This interaction can disrupt biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
Pyridazine/Pyridine-Based Sulfonamides
Compound 9a () : N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide
Sulfonamide Variants
- Example 53 (): 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Substituents: Fluorinated chromenone, isopropylbenzamide.
Physicochemical Properties
- Melting Points : The target compound’s absence of highly electronegative groups (e.g., trifluoromethyl in 9a) may result in lower melting points compared to Example 53 (175–178°C) .
- Molecular Weight : The azepane and sulfonamide groups contribute to the target’s moderate molecular weight (~427.5), intermediate between simpler pyridazine derivatives (e.g., 267.3 in ) and bulkier analogs like Example 53 .
Spectral and Analytical Data
- ¹H/¹³C NMR :
- Mass Spectrometry :
Key Research Findings
Azepane vs.
Sulfonamide Substituents : The 4-methyl group in the target’s sulfonamide may improve solubility over bulkier groups (e.g., trifluoromethyl in 9a) while retaining bioactivity .
Synthetic Feasibility : Shared use of Pd-catalyzed coupling () underscores the reproducibility of pyridazine-based syntheses .
Biological Activity
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-methylbenzene-1-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 398.54 g/mol. The structure includes a sulfonamide group, which is known for its role in various biological activities.
-
Inhibition of Enzymatic Activity :
- Sulfonamides are known to inhibit the activity of certain enzymes, particularly those involved in bacterial folic acid synthesis. This mechanism can be extrapolated to potential anti-cancer activities through similar pathways.
- Modulation of Signaling Pathways :
Anticancer Activity
Several studies have investigated the anticancer potential of sulfonamide derivatives, including those structurally similar to this compound:
- Cytotoxicity : In vitro assays have shown that related compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), leukemia (CEM-13), and melanoma (MEL-8) cell lines. For instance, compounds from similar classes demonstrated IC50 values ranging from 0.12 to 2.78 µM against MCF-7 cells .
| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| A | MCF-7 | 0.65 | Induces apoptosis |
| B | MEL-8 | 2.41 | Cell cycle arrest |
| C | U-937 | 1.50 | Inhibition of proliferation |
Other Biological Activities
-
Anti-inflammatory Properties :
- Sulfonamides have been noted for their anti-inflammatory effects, which may contribute to their therapeutic potential in conditions like rheumatoid arthritis or inflammatory bowel disease.
-
Antimicrobial Effects :
- The sulfonamide moiety is traditionally known for its antibacterial properties, potentially making this compound effective against certain bacterial infections.
Study on Cancer Cell Lines
A study published in MDPI highlighted that certain derivatives exhibited superior cytotoxicity compared to standard chemotherapeutics like doxorubicin. The research indicated that these compounds could effectively induce apoptosis in cancer cells through dose-dependent mechanisms .
In Vivo Studies
While most findings are based on in vitro assays, there is a necessity for further exploration through in vivo models to fully understand the pharmacokinetics and therapeutic efficacy of this compound.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-methylbenzene-1-sulfonamide?
- Methodology : Use a multi-step approach:
Couple azepane to pyridazine via nucleophilic aromatic substitution.
Perform Suzuki-Miyaura cross-coupling to attach the phenyl group using Pd catalysts (e.g., Pd(PPh₃)₄) and optimized solvents (DMF or acetonitrile).
Sulfonylate the intermediate with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., NaH or pyridine).
Reaction conditions (temperature, solvent purity, and catalyst loading) must be rigorously controlled to minimize by-products .
Q. How is the compound characterized post-synthesis?
- Methodology :
- NMR spectroscopy (1H, 13C) confirms connectivity and regiochemistry.
- IR spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .
- LC-MS ensures purity and molecular weight confirmation.
- X-ray crystallography (using SHELXL for refinement) resolves the 3D structure and validates stereochemistry .
Q. What stability considerations are critical for handling this compound?
- Methodology : Conduct stress testing under varying pH (1–13), temperature (40–80°C), and light exposure. Monitor degradation via HPLC and identify degradation products using tandem MS. Store in amber vials under inert gas (N₂/Ar) .
Advanced Research Questions
Q. How can computational methods predict target interactions for this compound?
- Methodology :
- Molecular docking (AutoDock Vina, Glide) to model binding modes with targets (e.g., kinases).
- Molecular dynamics (MD) simulations (AMBER, GROMACS) assess binding stability over time.
- QSAR models correlate structural features (e.g., logP, polar surface area) with activity .
Q. How to resolve contradictions in biological activity data across assays?
- Methodology :
- Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance).
- Investigate off-target effects via proteome-wide profiling or kinome screening.
- Standardize assay conditions (e.g., buffer composition, cell line selection) to minimize variability .
Q. What strategies optimize pharmacokinetic properties like solubility and metabolic stability?
- Methodology :
- Introduce solubilizing groups (e.g., PEG chains) or synthesize prodrugs (e.g., phosphate esters).
- Modify logP via trifluoromethyl groups to enhance metabolic stability.
- Conduct in vitro ADMET studies (microsomal stability, Caco-2 permeability) .
Q. How to determine the 3D crystal structure and address refinement challenges?
- Methodology :
- Grow single crystals via vapor diffusion (e.g., methanol/water mixtures).
- Solve the phase problem using SHELXT and refine with SHELXL.
- Validate refinement with R-factors (<5%) and electron density maps. Address twinning or disorder using SQUEEZE .
Q. What are the challenges in regioselective synthesis of the pyridazine core?
- Methodology :
- Use directing groups (e.g., halogens) to control substitution patterns.
- Optimize Pd-catalyzed cross-couplings (time, ligand selection) to suppress side reactions.
- Monitor regioselectivity via intermediate trapping and LC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
